molecular formula C21H37NO B5027270 5-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylpentan-1-amine

5-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylpentan-1-amine

Cat. No.: B5027270
M. Wt: 319.5 g/mol
InChI Key: HSGCMUJKUXGWDK-UHFFFAOYSA-N
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Description

5-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylpentan-1-amine is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phenoxy group substituted with two isopropyl groups and an amine group attached to a pentane chain. It is used in various scientific research applications due to its distinct chemical behavior.

Properties

IUPAC Name

5-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylpentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO/c1-7-22(8-2)15-10-9-11-16-23-21-19(17(3)4)13-12-14-20(21)18(5)6/h12-14,17-18H,7-11,15-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGCMUJKUXGWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCOC1=C(C=CC=C1C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylpentan-1-amine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2,6-di(propan-2-yl)phenol. This can be achieved through the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.

    Etherification: The phenol intermediate is then reacted with 1-bromopentane to form 5-[2,6-di(propan-2-yl)phenoxy]pentane.

    Amination: The final step involves the reaction of the ether intermediate with diethylamine under basic conditions to yield 5-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylpentan-1-amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures the efficient synthesis of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or secondary amines.

    Substitution: Alkylated derivatives or thiolated compounds.

Scientific Research Applications

5-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylpentan-1-amine is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylpentan-1-amine involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2,6-di(propan-2-yl)phenol: A precursor in the synthesis of the target compound.

    5-[2,6-di(propan-2-yl)phenoxy]pentane: An intermediate in the synthetic route.

    N,N-diethylpentan-1-amine: A related amine compound with similar structural features.

Uniqueness

5-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylpentan-1-amine is unique due to its specific substitution pattern and the presence of both phenoxy and amine functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

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